(3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester
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Overview
Description
(3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties. It is widely used in various fields, including pharmaceuticals, agrochemicals, and material science, due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester typically involves the reaction of 3-chloro-5-fluoroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ester. The reaction proceeds via nucleophilic substitution, where the amine group of the aniline attacks the carbonyl carbon of the chloroformate, leading to the formation of the carbamate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and tert-butyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, methoxy or tert-butoxy derivatives.
Hydrolysis: Yields 3-chloro-5-fluorophenylcarbamic acid and tert-butyl alcohol.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Scientific Research Applications
(3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with the active site residues or by blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s function and downstream signaling pathways.
Comparison with Similar Compounds
- 3-Chloro-5-fluorophenylboronic acid
- 3-Chloro-5-methylphenylcarbamate
- 3-Chloro-5-fluorophenyl isocyanate
Comparison: (3-Chloro-5-fluorophenyl)-carbamic acid tert-butyl ester is unique due to the presence of both chloro and fluoro substituents, which impart distinct electronic and steric effects Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable intermediate in organic synthesis
Properties
Molecular Formula |
C11H13ClFNO2 |
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Molecular Weight |
245.68 g/mol |
IUPAC Name |
tert-butyl N-(3-chloro-5-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) |
InChI Key |
CCTXSNQWBVUAEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Cl)F |
Origin of Product |
United States |
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